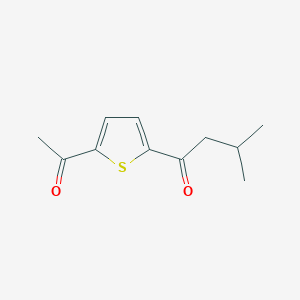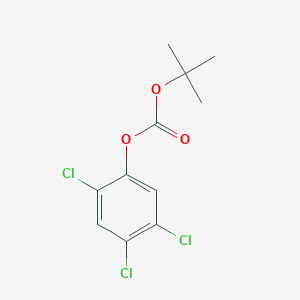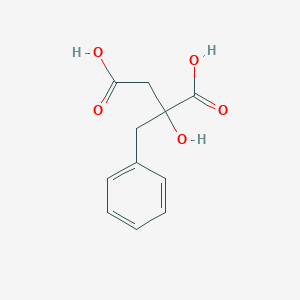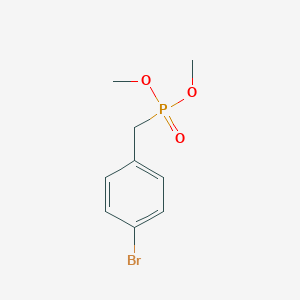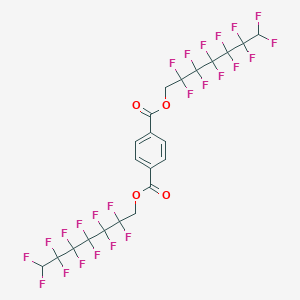
Terephthalic acid, bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Terephthalic acid, bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) ester, also known as TPAF, is an organic compound that belongs to the family of fluorochemicals. It is used as a surfactant and a wetting agent in various industries such as textiles, paper, and plastics. TPAF has been extensively researched for its unique properties, and it has shown promising results in various scientific applications.
Mécanisme D'action
The mechanism of action of Terephthalic acid, bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) ester is not fully understood, but it is believed to be related to its unique chemical structure. Terephthalic acid, bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) ester has a long fluorinated chain that makes it highly hydrophobic, which allows it to interact with hydrophobic surfaces such as cell membranes. This interaction can lead to changes in the physical properties of the membrane, which can affect various cellular processes.
Effets Biochimiques Et Physiologiques
Terephthalic acid, bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) ester has been shown to have various biochemical and physiological effects. It has been shown to affect the morphology and function of cells, including changes in cell viability, proliferation, and migration. Terephthalic acid, bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) ester has also been shown to affect the expression of various genes, including those involved in inflammation and oxidative stress. Additionally, Terephthalic acid, bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) ester has been shown to have an effect on the immune system, where it can modulate the activity of immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
Terephthalic acid, bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) ester has several advantages for lab experiments, including its unique chemical properties, which make it a useful tool for studying various cellular processes. It is also relatively easy to synthesize and purify, which makes it readily available for use in experiments. However, Terephthalic acid, bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) ester also has some limitations, including its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several future directions for research on Terephthalic acid, bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) ester. One potential area of research is the use of Terephthalic acid, bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) ester as a drug delivery agent in the field of biomedicine. Additionally, Terephthalic acid, bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) ester could be studied for its potential use as a biomaterial in tissue engineering and regenerative medicine. Further research could also be done to better understand the mechanism of action of Terephthalic acid, bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) ester and its effects on various cellular processes.
Méthodes De Synthèse
Terephthalic acid, bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) ester is synthesized by the reaction of terephthalic acid with 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanol in the presence of a catalyst. The reaction is carried out under controlled conditions of temperature and pressure, and the product is purified by various techniques such as recrystallization and column chromatography.
Applications De Recherche Scientifique
Terephthalic acid, bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) ester has been extensively studied for its unique properties and has shown promising results in various scientific applications. It is used as a surfactant and a wetting agent in various industries such as textiles, paper, and plastics. Terephthalic acid, bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) ester has also been used as a dispersant in the preparation of nanoparticles and as a lubricant in the production of polymeric materials. Additionally, Terephthalic acid, bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) ester has been studied for its potential use in the field of biomedicine, where it has shown promising results as a drug delivery agent and in the preparation of biomaterials.
Propriétés
Numéro CAS |
18770-70-2 |
|---|---|
Nom du produit |
Terephthalic acid, bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) ester |
Formule moléculaire |
C22H10F24O4 |
Poids moléculaire |
794.3 g/mol |
Nom IUPAC |
bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C22H10F24O4/c23-11(24)15(31,32)19(39,40)21(43,44)17(35,36)13(27,28)5-49-9(47)7-1-2-8(4-3-7)10(48)50-6-14(29,30)18(37,38)22(45,46)20(41,42)16(33,34)12(25)26/h1-4,11-12H,5-6H2 |
Clé InChI |
VHFSXFUPUAKWBS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
SMILES canonique |
C1=CC(=CC=C1C(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Synonymes |
Terephthalic acid bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



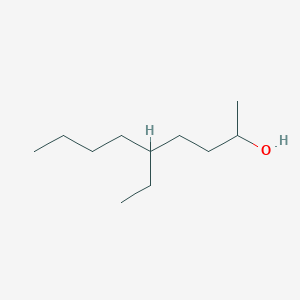
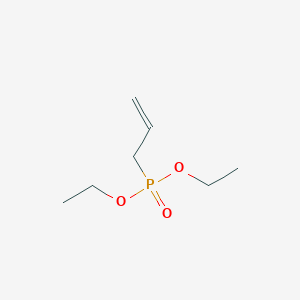
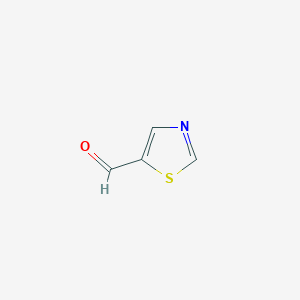
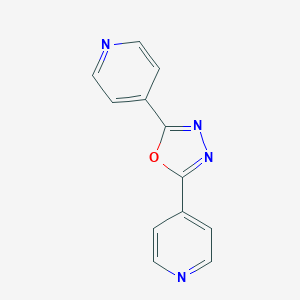
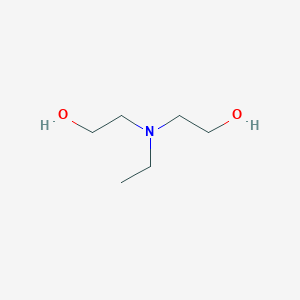
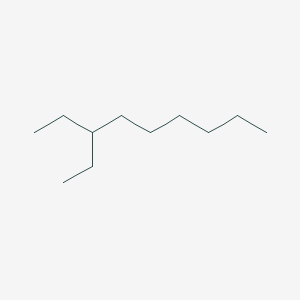
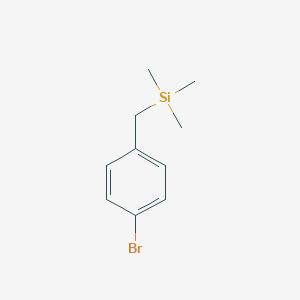
![(8R,9S,13S,14S)-3-Amino-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one](/img/structure/B92657.png)

